3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGKUJXOMYWFQX-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carboxylic acids. As demonstrated in the preparation of (2E)-3-(thiophen-3-yl)prop-2-enoic acid, the reaction involves:
- Reactants :
- 5-(2-Fluorophenyl)thiophene-2-carbaldehyde (1 equiv)
- Malonic acid (1.2 equiv)
- Piperidine (0.12 equiv, catalyst)
- Pyridine (solvent, 1.5 M concentration)
- Conditions :
The reaction proceeds via a base-catalyzed enolate formation from malonic acid, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent dehydration yields the α,β-unsaturated acid with high E-selectivity.
Yield and Scalability
In analogous syntheses, yields range from 60–95% depending on the aldehyde’s electronic and steric properties. For example:
- (2E)-3-(Thiophen-3-yl)prop-2-enoic acid: 61% yield after recrystallization.
- (2E)-3-(Furan-3-yl)prop-2-enoic acid: 95% yield with minimal purification.
The 2-fluorophenyl substituent may slightly reduce yield due to increased steric hindrance, though electron-withdrawing effects could enhance carbonyl reactivity.
Critical Analysis of Methodologies
Advantages of Knoevenagel Condensation
- Simplicity : One-pot reaction with readily available reagents.
- Stereochemical Control : High E-selectivity due to conjugation stabilization.
- Scalability : Demonstrated efficacy in multi-gram syntheses.
Characterization and Analytical Data
Spectroscopic Characterization
Physical Properties
- Melting Point : Estimated 152–154°C (based on analogous thiophene derivatives).
- Solubility : Insoluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).
Comparative Data Table
Alternative Synthetic Routes
While Knoevenagel condensation dominates the literature, other methods include:
- Horner-Wadsworth-Emmons Reaction : Phosphonate esters reacting with aldehydes to form α,β-unsaturated esters, followed by hydrolysis. This method offers superior stereocontrol but requires additional steps.
- Pd-Catalyzed Cross-Couplings : Suzuki or Stille couplings to install the 2-fluorophenyl group post-cyclization. These methods are less common due to higher costs and complexity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be facilitated by the use of Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, the compound may interact with DNA and RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Modifications to the phenyl ring substituent significantly alter electronic, steric, and solubility properties:
Key Observations :
Heterocycle Modifications
Replacement of the thiophene ring with other heterocycles alters aromaticity and electronic properties:
Key Observations :
Backbone Modifications
Variations in the carboxylic acid chain influence acidity and conformational flexibility:
Key Observations :
Physicochemical Properties
Biological Activity
3-[5-(2-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorophenyl group and a thiophene moiety, influencing its interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H9FO2S
- Molecular Weight : 248.28 g/mol
- CAS Number : 1787905-81-0
- Purity : ≥95%
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : This compound has been shown to possess antioxidant properties, which may protect cells from oxidative stress and reduce the risk of chronic diseases.
- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : Some studies have reported that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Modulation of Signaling Pathways : It has been suggested that this compound can modulate key signaling pathways associated with cell proliferation and survival, particularly in cancer cells.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the effects of this compound on human breast cancer cell lines demonstrated significant cytotoxic effects. The compound was tested at various concentrations, revealing an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
